molecular formula C8H5BrF2O B6169460 1-bromo-3-[(2,2-difluoroethenyl)oxy]benzene CAS No. 2460748-89-2

1-bromo-3-[(2,2-difluoroethenyl)oxy]benzene

Cat. No.: B6169460
CAS No.: 2460748-89-2
M. Wt: 235
InChI Key:
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Description

1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene is an organic compound with the molecular formula C8H5BrF2O It is characterized by the presence of a bromine atom and a difluoroethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(2,2-difluoroethenyl)oxy]benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the difluoroethenyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions can produce compounds with additional oxygen-containing functional groups.
  • Reduction reactions may result in the removal of the bromine atom or modification of the difluoroethenyl group.

Scientific Research Applications

1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-bromo-3-[(2,2-difluoroethenyl)oxy]benzene involves its interaction with molecular targets through its functional groups. The bromine atom and difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study.

Comparison with Similar Compounds

  • 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-3-(difluoromethoxy)benzene
  • 1-Bromo-2,3-difluorobenzene

Comparison: 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical properties compared to similar compounds For example, 1-bromo-3-(difluoromethyl)-2-fluorobenzene has a difluoromethyl group instead of a difluoroethenyl group, leading to different reactivity and applications

Properties

CAS No.

2460748-89-2

Molecular Formula

C8H5BrF2O

Molecular Weight

235

Purity

95

Origin of Product

United States

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